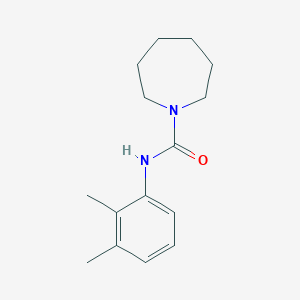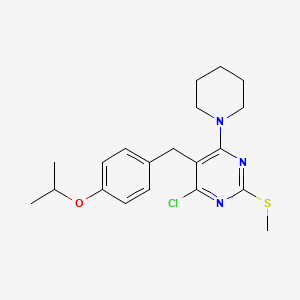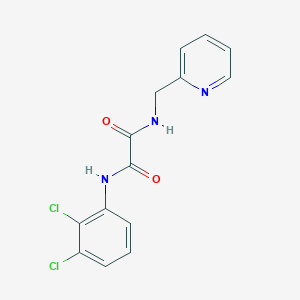
3,4,5-triethoxy-N-(3-phenylpropyl)benzamide
Übersicht
Beschreibung
The study of "3,4,5-triethoxy-N-(3-phenylpropyl)benzamide" involves synthesizing and analyzing a compound potentially useful in various chemical and pharmaceutical applications. Its structure suggests potential activity worthy of investigation, given its complex benzamide backbone decorated with ethoxy and phenylpropyl groups.
Synthesis Analysis
Synthesis of complex organic molecules like "3,4,5-triethoxy-N-(3-phenylpropyl)benzamide" involves multiple steps, including the activation of carboxylic acids, amide bond formation, and the introduction of ethoxy groups. Techniques such as ultrasound-assisted synthesis can improve yields and reduce reaction times, as seen in the synthesis of related benzamide derivatives (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and infrared (IR) spectroscopy. These techniques help determine the compound's crystal structure, functional groups, and molecular conformation (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including condensation, substitution, and redox reactions. Their reactivity is influenced by the substituents on the benzene ring and the amide functional group, which can be explored through experimental and theoretical studies, including Density Functional Theory (DFT) calculations (Shaabani et al., 2009).
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
A study conducted by Nimbalkar et al. (2018) synthesized novel derivatives of benzamide and tested them for anti-tubercular activity against Mycobacterium tuberculosis. The derivatives showed promising results with IC50 values less than 1 µg/mL. This indicates the potential use of benzamide derivatives in treating tuberculosis (Nimbalkar et al., 2018).
Antibacterial and Antifungal Properties
Research by Ighilahriz-Boubchir et al. (2017) focused on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their biological activity. These compounds exhibited inhibitory effects on the growth of bacteria and fungi, suggesting their potential in developing new antibacterial and antifungal agents (Ighilahriz-Boubchir et al., 2017).
Polymer Synthesis
Yokozawa et al. (2002) reported the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity. This research highlights the application of benzamide derivatives in polymer chemistry, especially in the synthesis of well-defined aromatic polyamides (Yokozawa et al., 2002).
Cancer Stem Cell Targeting
A study by Bhat et al. (2016) designed and synthesized benzamide derivatives targeting cancer stem cells. These compounds showed significant activity against colon cancer stem cells, indicating their potential in cancer therapy (Bhat et al., 2016).
Anti-Influenza Virus Activity
Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and tested them for anti-influenza A virus activity. Some compounds showed significant antiviral activities, suggesting their use in developing treatments for influenza (Hebishy et al., 2020).
Antihyperglycemic Agents
Nomura et al. (1999) prepared benzamide derivatives as part of a search for antidiabetic agents. One of the compounds, KRP-297, showed promise as a candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-4-25-19-15-18(16-20(26-5-2)21(19)27-6-3)22(24)23-14-10-13-17-11-8-7-9-12-17/h7-9,11-12,15-16H,4-6,10,13-14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPLEFBGSJNQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)



![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)